molecular formula C21H15N3OS B11078770 1H-Pyrrolo[3,4-c]pyrazol-6-one, 4,5-diphenyl-3-thiophen-2-yl-4,5-dihydro-

1H-Pyrrolo[3,4-c]pyrazol-6-one, 4,5-diphenyl-3-thiophen-2-yl-4,5-dihydro-

Cat. No.: B11078770
M. Wt: 357.4 g/mol
InChI Key: VIUNGEQUQVOJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-DIPHENYL-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex heterocyclic compound that features a unique combination of phenyl, thienyl, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIPHENYL-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with thienyl-substituted hydrazines in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-DIPHENYL-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thienyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4,5-DIPHENYL-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-DIPHENYL-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-DIPHENYL-3-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is unique due to its combination of phenyl, thienyl, and pyrazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H15N3OS

Molecular Weight

357.4 g/mol

IUPAC Name

4,5-diphenyl-3-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H15N3OS/c25-21-19-17(18(22-23-19)16-12-7-13-26-16)20(14-8-3-1-4-9-14)24(21)15-10-5-2-6-11-15/h1-13,20H,(H,22,23)

InChI Key

VIUNGEQUQVOJHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(NN=C3C(=O)N2C4=CC=CC=C4)C5=CC=CS5

Origin of Product

United States

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